2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a halogenated pyridine with a boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction carried out under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boronic ester can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of probes and sensors due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile exerts its effects is largely dependent on its chemical reactivity. The boronic ester group can form reversible covalent bonds with diols, making it useful in sensing and detection applications. Additionally, the nitrile group can undergo various transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile is unique due to the presence of both a boronic ester and a nitrile group. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15/h6,8-9H,5H2,1-4H3 |
InChI Key |
WTAHQQMQGVPDDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC#N |
Origin of Product |
United States |
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